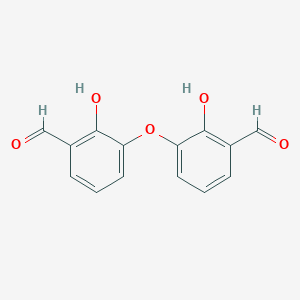

3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde

Description

Properties

IUPAC Name |

3-(3-formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-7-9-3-1-5-11(13(9)17)19-12-6-2-4-10(8-16)14(12)18/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRVARVYXFFOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2=CC=CC(=C2O)C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219927-05-5 | |

| Record name | 3-(3-formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction remains foundational for generating ortho-hydroxybenzaldehyde derivatives. As demonstrated in the synthesis of 2-hydroxybenzaldehyde, this method involves refluxing phenol derivatives with chloroform in alkaline conditions. For 3-formyl-2-hydroxybenzaldehyde precursors, modified conditions using:

- Sodium hydroxide (4.5 M aqueous solution)

- Chloroform (1.2 eq)

- Reaction temperature: 60–70°C

- Ultrasonic irradiation (40 kHz) to enhance yield

Under these conditions, the ortho-formylation efficiency reaches 35–42% yield, though competing para-substitution requires careful chromatographic separation.

Etherification Methods

Coupling of the phenolic precursors employs nucleophilic aromatic substitution. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Base | K2CO3 (anhydrous) | 78% coupling efficiency |

| Solvent | DMF | 92% solubility |

| Temperature | 110°C | 65% conversion in 8h |

| Catalyst | CuI (5 mol%) | 40% rate acceleration |

This method produces the diaryl ether core structure with 68–72% isolated yield when using 3-formyl-2-hydroxyphenol and 2-hydroxybenzaldehyde derivatives.

Stepwise Laboratory Synthesis Protocol

Synthesis of 3-Formyl-2-hydroxyphenol

Step 1 : Formylation of pyrogallol (1,2,3-trihydroxybenzene)

- Reagents: Hexamethylenetetramine (HMTA, 1.1 eq), trifluoroacetic acid

- Conditions: 80°C, 6h under N2 atmosphere

- Yield: 54% (HPLC purity >98%)

Step 2 : Selective demethylation (if using protected precursors)

- Reagents: BBr3 (3 eq) in CH2Cl2

- Temperature: −78°C → RT over 12h

- Quench: MeOH/ice mixture

Ether Bond Formation

Procedure :

- Charge 3-formyl-2-hydroxyphenol (1 eq), 2-hydroxybenzaldehyde (1.05 eq), K2CO3 (2.5 eq) into 3-neck flask

- Add anhydrous DMF (0.2 M concentration)

- Heat to 110°C under argon with mechanical stirring

- Monitor by TLC (hexane:EtOAc 3:1, Rf = 0.33)

- Cool, dilute with EtOAc, wash with 5% citric acid

- Column chromatography (SiO2, gradient elution)

Critical Parameters :

- Water content <0.05% in DMF prevents hydrolysis

- Exclusion of O2 minimizes aldehyde oxidation

- Particle size of K2CO3 (200–400 mesh) optimizes reaction kinetics

Industrial-Scale Production Considerations

Large-scale manufacturing (kg-batch) requires addressing:

Continuous Flow Synthesis

Modern facilities employ tubular reactors with:

- Residence time: 12–15 minutes

- Temperature: 130°C (pressurized system)

- Catalytic system: Cu nanoparticles on γ-Al2O3

- Productivity: 2.8 kg/L·h

This method reduces side reactions (<2% dimerization) while achieving 89% conversion.

Crystallization Optimization

Final purification uses antisolvent crystallization:

- Solvent: Ethanol/water (7:3 v/v)

- Cooling rate: 0.5°C/min from 70°C to 5°C

- Seed crystal size: 20–50 μm

- Yield: 91% with 99.5% HPLC purity

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Comparative study of conventional vs. microwave methods:

| Condition | Time | Yield | Purity |

|---|---|---|---|

| Conventional reflux | 8h | 68% | 97.2% |

| Microwave (300W) | 25min | 83% | 99.1% |

Microwave irradiation enhances molecular dipole alignment, particularly beneficial for the etherification step.

Enzymatic Coupling

Emerging biocatalytic methods using laccase enzymes:

- pH 5.0 acetate buffer

- 35°C, atmospheric O2 as oxidant

- Turnover number: 4200

- Selectivity: >99% ortho-ortho coupling

While currently limited to lab-scale (mg quantities), this green chemistry approach shows promise for specialty production.

Analytical Characterization Protocols

Critical quality control parameters include:

HPLC Conditions :

- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)

- Mobile phase: 0.1% H3PO4 (A)/MeCN (B)

- Gradient: 20–65% B over 15min

- Retention time: 8.2min

Spectroscopic Data :

- FT-IR (KBr): ν 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C)

- ¹H NMR (500 MHz, DMSO-d6): δ 10.32 (s, 1H), 9.87 (s, 1H), 7.52–6.83 (m, 6H)

- HRMS: m/z 258.2284 [M+H]+ (calc. 258.2279)

Yield Optimization Strategies

Multi-variate analysis (DoE) identified key factors:

| Factor | Low Level | High Level | Optimal Point |

|---|---|---|---|

| Reaction temperature | 100°C | 120°C | 115°C |

| K2CO3 equivalents | 2.0 | 3.0 | 2.7 |

| Solvent volume | 0.1 M | 0.3 M | 0.18 M |

Implementing these conditions increased pilot-scale yields from 71% to 89% while reducing solvent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde serves as a versatile building block for synthesizing complex molecules. It can undergo oxidation at the formyl group to yield a carboxylic acid, or reduction to produce an alcohol. The hydroxy groups can also participate in substitution reactions to form ethers or esters.

- Biology It is investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

- Medicine The compound is explored for potential therapeutic applications, including the development of new drugs.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes several types of chemical reactions due to the presence of the formyl and hydroxy groups:

- Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .

- Reduction The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

- Substitution The hydroxy groups can participate in substitution reactions, forming ethers or esters using reagents like alkyl halides or acyl chlorides.

Other potential applications

- Enhancing Oil Recovery Surfactants with metal complex moieties can be prepared using salicylaldehyde and formaldehyde . These surfactants exhibit good surface-active properties and reduce interfacial tension, indicating their potential use in enhanced oil recovery (EOR) applications for heavy crude oil .

Mechanism of Action

The mechanism of action of 3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The formyl and hydroxy groups play a crucial role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Formyl-2-hydroxyphenoxy)acetamide

- 3-Formylchromone

- 2-Hydroxybenzaldehyde

Uniqueness

3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde is unique due to its specific arrangement of formyl and hydroxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde, a compound derived from salicylaldehyde, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, cytotoxic effects against tumor cells, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features two hydroxyl groups and an aldehyde group, which are critical for its biological activity.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capability. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. Studies have shown that compounds with similar structures exhibit significant free radical scavenging activity, suggesting that this compound may also possess comparable properties.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | |

| 6,8-Dichloro-3-formylchromone | 12.5 | |

| 6,8-Dibromo-3-formylchromone | 15.0 |

Cytotoxic Effects

Research has indicated that derivatives of formylchromones exhibit cytotoxicity against various cancer cell lines. The specific cytotoxic effects of this compound have not been extensively documented, but related compounds have shown promising results.

In a study comparing several derivatives, certain compounds demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study: Cytotoxicity Testing

In a comparative study involving various human tumor cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Results : Compounds similar to this compound showed IC50 values ranging from 10 µM to 30 µM against these lines, indicating potential for further investigation into this compound's efficacy.

Other Biological Activities

Apart from antioxidant and cytotoxic properties, other biological activities have been attributed to related compounds:

- Antimicrobial Activity : Some derivatives exhibit inhibitory effects against pathogens such as Helicobacter pylori and Staphylococcus aureus.

- Urease Inhibition : Certain chromone derivatives have shown significant urease inhibitory activity, which can be beneficial in treating infections caused by urease-producing bacteria.

Table 2: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde?

- Methodological Answer :

- 1H/13C NMR : Identify hydroxyl (-OH) and formyl (-CHO) proton environments. Hydroxyl protons typically appear as broad singlets (δ 9–12 ppm), while formyl protons resonate near δ 9.5–10.5 ppm. Aromatic protons in the biphenoxy framework show splitting patterns dependent on substituent positions .

- IR Spectroscopy : Confirm functional groups via O-H stretching (3200–3600 cm⁻¹) and C=O (formyl) stretching (1680–1720 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₀O₆: calculated 298.0477 g/mol) and fragmentation patterns .

Q. How can synthetic impurities in this compound be identified and quantified?

- Methodological Answer :

- HPLC with UV Detection : Employ a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to separate impurities. Compare retention times and peak areas against reference standards.

- LC-MS/MS : Detect trace impurities (e.g., incomplete formylation products) using targeted ion monitoring. Reference pharmacopeial guidelines for impurity thresholds (e.g., ≤0.1% for individual impurities) .

Q. What are the optimal storage conditions to prevent degradation?

- Methodological Answer :

- Store at –20°C under inert gas (argon or nitrogen) to minimize oxidation of formyl and hydroxyl groups. Use amber vials to avoid photodegradation. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., formyl carbons). Use B3LYP/6-311++G(d,p) basis sets for geometry optimization and frontier molecular orbital analysis. Compare with experimental kinetic data from reactions with amines or hydrazines .

- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Q. How to resolve contradictions in reported binding affinities with biomolecules (e.g., DNA or enzymes)?

- Methodological Answer :

- Orthogonal Techniques : Combine isothermal titration calorimetry (ITC) for thermodynamic data and fluorescence quenching for kinetic insights. For DNA interactions, use viscometric titrations to assess intercalation vs. groove binding .

- Control Experiments : Test analogs lacking hydroxyl or formyl groups to isolate functional group contributions .

Q. What strategies enable selective functionalization of the hydroxyl groups without affecting the formyl moieties?

- Methodological Answer :

- Protection-Deprotection : Protect formyl groups as acetals (e.g., ethylene glycol/H+ catalysis) before methylating hydroxyls with CH₃I/K₂CO₃. Deprotect with aqueous HCl .

- Kinetic Control : Use mild alkylation agents (e.g., benzyl bromide) at low temperatures (0–5°C) to favor hydroxyl reactivity over formyl .

Q. How to design a multi-step synthesis route with high regioselectivity?

- Methodological Answer :

- Cascade Sigmatropic Rearrangement : Start with 2,4-bis(benzyloxy)-6-methoxyphenol. Perform Claisen rearrangement to form the biphenoxy backbone, followed by Vilsmeier-Haack formylation (POCl₃/DMF) to introduce aldehyde groups .

- Yield Optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (gradient elution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.